molecular formula C6H17Cl2N3O2 B7779490 2-Piperazin-1-yl-acetamide dihydrochloride hemihydrate

2-Piperazin-1-yl-acetamide dihydrochloride hemihydrate

Cat. No.: B7779490
M. Wt: 234.12 g/mol
InChI Key: CUXWNTWASOLXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperazin-1-yl-acetamide dihydrochloride hemihydrate is a chemical compound with the molecular formula C6H13N3O•2HCl. It is commonly used in biochemical research and has various applications in chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable tool in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-yl-acetamide dihydrochloride hemihydrate typically involves the reaction of piperazine with acetic anhydride, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to 80°C

    Solvent: Water or ethanol

    Catalysts: None required

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Reactors: Large-scale reactors with temperature control

    Purification: Crystallization and filtration to obtain the pure compound

    Quality Control: Analytical techniques such as HPLC and NMR to ensure purity and consistency

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl-acetamide dihydrochloride hemihydrate undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding N-oxides

    Reduction: Can be reduced to primary amines using reducing agents like lithium aluminum hydride

    Substitution: Participates in nucleophilic substitution reactions, especially at the piperazine ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: N-oxides of piperazine

    Reduction: Primary amines

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

2-Piperazin-1-yl-acetamide dihydrochloride hemihydrate is widely used in scientific research due to its versatility:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Piperazin-1-yl-acetamide dihydrochloride hemihydrate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include:

    Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites

    Receptor Modulation: Alters receptor activity by acting as an agonist or antagonist

Comparison with Similar Compounds

2-Piperazin-1-yl-acetamide dihydrochloride hemihydrate can be compared with other similar compounds such as:

    Piperazine: A simpler structure with similar reactivity but less specificity

    N-Acetylpiperazine: Similar in structure but with different reactivity and applications

    Piperazine derivatives: Various derivatives with modifications on the piperazine ring, offering different properties and uses

The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-piperazin-1-ylacetamide;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.2ClH.H2O/c7-6(10)5-9-3-1-8-2-4-9;;;/h8H,1-5H2,(H2,7,10);2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXWNTWASOLXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)N.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.